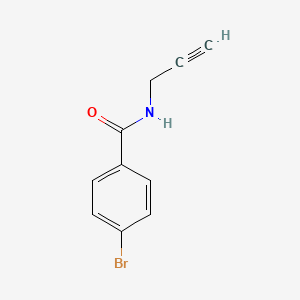

4-Bromo-N-(prop-2-yn-1-yl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of bromo-substituted benzamide derivatives is well-documented in the provided papers. For instance, the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro analogue is reported with good yields and characterized spectroscopically . Similarly, the synthesis of a novel hydrazone Schiff base compound, 4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, is achieved through condensation reactions . These methods could potentially be adapted for the synthesis of "4-Bromo-N-(prop-2-yn-1-yl)benzamide" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide is determined from single-crystal X-ray diffraction data, revealing a strong intramolecular hydrogen bond . The molecular structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide is also established by single-crystal X-ray diffraction analysis . These studies provide insights into the molecular geometry and intermolecular interactions of bromo-substituted benzamides.

Chemical Reactions Analysis

The papers describe various chemical reactions involving bromo-substituted benzamide derivatives. For instance, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives are synthesized from reactions involving aldol condensation . Additionally, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves elimination, reduction, and bromination reactions . These reactions highlight the reactivity of the bromo group in benzamide derivatives and its utility in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzamides are extensively studied. The crystal packing, vibrational spectroscopy, and electronic properties of these compounds are analyzed using various spectroscopic methods and theoretical calculations . The supramolecular packing array of 2-bromo-N-(2,4-difluorobenzyl)benzamide involves hydrogen bonds and C-Br...π intermolecular interactions . The characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives provides additional information on the coordination chemistry of these compounds .

Aplicaciones Científicas De Investigación

Anti-Tubercular Drug Development

- Application Summary : “4-Bromo-N-(prop-2-yn-1-yl)benzamide” is used in the synthesis of novel anti-tubercular agents. In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Synthesis of Imidazo[1,2-a]pyridines

- Application Summary : “4-Bromo-N-(prop-2-yn-1-yl)benzamide” can be used in the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines. This is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

- Results or Outcomes : The outcomes of this application are not detailed in the search results .

Biological Potential of Indole Derivatives

- Application Summary : Indole derivatives, which “4-Bromo-N-(prop-2-yn-1-yl)benzamide” could potentially be used to synthesize, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The exact methods of application or experimental procedures are not detailed in the search results .

- Results or Outcomes : The outcomes of this application are not detailed in the search results .

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

- Application Summary : “4-Bromo-N-(prop-2-yn-1-yl)benzamide” can be used in the synthesis of (prop-2-yn-1-yloxy)benzene derivatives .

- Methods of Application : The exact methods of application or experimental procedures are not detailed in the search results .

- Results or Outcomes : The outcomes of this application are not detailed in the search results .

Anti-Inflammatory and Anticancer Activities

- Application Summary : Indole-based chalcone derivatives, which “4-Bromo-N-(prop-2-yn-1-yl)benzamide” could potentially be used to synthesize, have been reported as COX-1 and COX-2 inhibitors . These compounds have shown significant anti-inflammatory and anticancer activities .

- Methods of Application : The exact methods of application or experimental procedures are not detailed in the search results .

- Results or Outcomes : The outcomes of this application are not detailed in the search results .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

4-bromo-N-prop-2-ynylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h1,3-6H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBNSCVOQQZLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002566 | |

| Record name | 4-Bromo-N-(prop-2-yn-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-(prop-2-yn-1-yl)benzamide | |

CAS RN |

82225-32-9 | |

| Record name | Benzamide, 4-bromo-N-2-propyn-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082225329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-N-(prop-2-yn-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

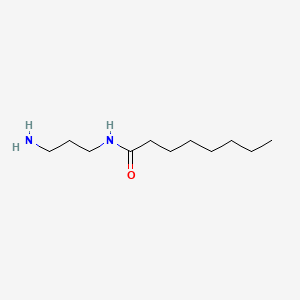

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.